A Technical Guide to Benazepril tert-Butyl Ester-d5: Properties, Applications, and Analytical Protocols
A Technical Guide to Benazepril tert-Butyl Ester-d5: Properties, Applications, and Analytical Protocols
Introduction: The Role of Labeled Standards in Pharmaceutical Analysis
In the landscape of modern drug development and clinical pharmacology, the precise quantification of therapeutic agents and their metabolites in biological matrices is paramount. This process underpins pharmacokinetic (PK), pharmacodynamic (PD), and bioequivalence studies, forming the bedrock of regulatory approval and clinical dosing guidelines. The accuracy of these studies hinges on the robustness of the bioanalytical methods employed, most notably Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
This guide focuses on Benazepril tert-Butyl Ester-d5 (CAS No: 1356010-96-2), a stable, isotopically labeled compound crucial for the bioanalysis of the antihypertensive drug, Benazepril.[1][2] As a deuterated analog and a protected form of Benazepril, this molecule serves as an ideal internal standard (IS).[1] Its application is essential for correcting analytical variability that can arise from sample preparation, matrix effects, and instrument fluctuations, thereby ensuring the integrity and precision of quantitative data.[3][4] We will explore the core pharmacology of Benazepril, the specific properties of its d5-labeled tert-butyl ester analog, and provide a detailed protocol for its application in a research setting.
The Therapeutic Agent: Benazepril
Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)
Benazepril is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension, congestive heart failure, and chronic renal failure.[5][6][7] It is a prodrug, meaning it is administered in an inactive form and must be metabolized in the body to exert its therapeutic effect.[6][7][8]
The primary mechanism of action involves the inhibition of the Renin-Angiotensin-Aldosterone System (RAAS), a critical hormonal cascade that regulates blood pressure and fluid balance.[6][9] After oral administration, Benazepril is converted to its active metabolite, Benazeprilat .[8][10] Benazeprilat competitively binds to and inhibits ACE, a key enzyme that catalyzes the conversion of the inactive peptide Angiotensin I to the potent vasoconstrictor Angiotensin II.[10][11][12] The inhibition of Angiotensin II production leads to two primary effects:
-
Vasodilation : Reduced levels of Angiotensin II cause blood vessels to relax and widen, lowering systemic vascular resistance and, consequently, blood pressure.[5][11]
-
Decreased Aldosterone Secretion : Angiotensin II also stimulates the adrenal cortex to release aldosterone, a hormone that promotes sodium and water retention.[10][11] By inhibiting Angiotensin II, Benazeprilat reduces aldosterone secretion, leading to increased excretion of sodium and water, which further helps to lower blood pressure.[9][11]
Pharmacokinetics and Metabolism
Following oral administration, Benazepril is rapidly absorbed, with peak plasma concentrations reached within 0.5 to 1 hour.[13] It is then almost completely metabolized, primarily in the liver, via cleavage of its ethyl ester group to form the active dicarboxylic acid, Benazeprilat.[7][8][13] Peak plasma concentrations of Benazeprilat are typically observed 1 to 2 hours after dosing (or 2 to 4 hours if taken with food).[13]
Both Benazepril and Benazeprilat can undergo glucuronidation to form their respective glucuronide conjugates.[12][13] The primary route of elimination for Benazeprilat is renal excretion.[12][13] The effective half-life of accumulation for Benazeprilat is approximately 10 to 11 hours, allowing for once-daily dosing.[12]
Benazepril tert-Butyl Ester-d5: The Analytical Standard
Chemical Profile and Properties
Benazepril tert-Butyl Ester-d5 is a high-purity chemical standard designed for analytical applications. The "tert-butyl ester" component refers to a protecting group on the carboxylic acid moiety, which is a common intermediate in the synthesis of Benazepril itself.[14][15] The "-d5" signifies that five hydrogen atoms on the phenyl ring have been replaced with deuterium, a stable isotope of hydrogen.[16] This isotopic labeling is the key feature that allows it to function as an internal standard in mass spectrometry.
| Property | Value | Source(s) |
| Chemical Name | (3S)-3-[[(1S)-1-(Ethoxycarbonyl)-3-(phenyl-d5)propyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic Acid 1,1-Dimethylethyl Ester | [1][16] |
| CAS Number | 1356010-96-2 | [1][2][16] |
| Molecular Formula | C₂₈H₃₁D₅N₂O₅ | [1][2] |
| Molecular Weight | 485.63 g/mol | [1][2][16] |
| Appearance | Pale Yellow Thick Oil | [1] |
| Storage | 2-8°C Refrigerator | [1] |
| Application | Labeled internal standard for Benazepril bioanalysis | [1][2] |
Rationale for Use in Quantitative Mass Spectrometry
The fundamental principle of using a stable isotope-labeled internal standard (SIL-IS) is that it behaves chemically and physically almost identically to the unlabeled analyte of interest during sample extraction, chromatography, and ionization.[3] However, due to the mass difference imparted by the deuterium atoms, the SIL-IS can be distinguished from the analyte by the mass spectrometer.
Causality behind its effectiveness:
-
Co-elution: The deuterated standard co-elutes with the unlabeled analyte during liquid chromatography, meaning they experience the same matrix effects and ionization suppression or enhancement in the mass spectrometer's source.[17]
-
Correction for Sample Loss: By adding a known quantity of Benazepril tert-Butyl Ester-d5 to each sample at the beginning of the workflow, any physical loss of the analyte during extraction steps (e.g., protein precipitation, liquid-liquid extraction) will be mirrored by a proportional loss of the internal standard.
-
Accurate Quantification: The final analyte concentration is calculated based on the ratio of the analyte's mass spectrometer signal to the internal standard's signal. This ratio remains stable even if the absolute signal intensity fluctuates between samples, leading to highly accurate and precise results.[4][18] This transforms good data into robust, repeatable, and scientifically defensible results, which is critical for pharmacokinetic profiling.[19]
Application in Quantitative Bioanalysis: An Exemplar Protocol
The following is a representative protocol for the quantification of Benazepril's active metabolite, Benazeprilat, in human plasma using Benazepril tert-Butyl Ester-d5 as an internal standard.
Scientific Rationale: Since the analyte of interest in PK studies is the active form, Benazeprilat, the internal standard (Benazepril tert-Butyl Ester-d5) would be hydrolyzed to Benazeprilat-d5 alongside the conversion of any residual Benazepril to Benazeprilat during sample processing, or it could be used to quantify the prodrug itself. For simplicity and directness, this protocol assumes the direct quantification of Benazepril using its labeled analog, which is a common approach.
Protocol: Quantification of Benazepril in Human Plasma using LC-MS/MS
This protocol is a self-validating system, incorporating calibration standards and quality controls (QCs) to ensure accuracy and reproducibility.
1. Materials and Reagents
-
Blank human plasma (K₂EDTA as anticoagulant)
-
Benazepril Hydrochloride reference standard
-
Benazepril tert-Butyl Ester-d5 internal standard solution (e.g., 100 ng/mL in methanol)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18 MΩ·cm)
2. Preparation of Standards
-
Stock Solutions: Prepare 1 mg/mL stock solutions of Benazepril HCl and Benazepril tert-Butyl Ester-d5 in methanol.
-
Calibration Standards (CS): Serially dilute the Benazepril stock solution with methanol/water (50:50) to create working solutions. Spike these into blank plasma to achieve final concentrations ranging from 0.1 to 100 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at low, medium, and high concentrations (e.g., 0.3, 30, and 80 ng/mL) from a separate stock weighing.
3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (unknown, CS, or QC), add 20 µL of the internal standard working solution (100 ng/mL Benazepril tert-Butyl Ester-d5).
-
Vortex briefly to mix. This initial step is critical to ensure the IS tracks the analyte through all subsequent steps.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer 200 µL of the clear supernatant to a clean 96-well plate or autosampler vial.
-
Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
4. LC-MS/MS Instrumentation and Conditions
-
LC System: UHPLC system (e.g., Waters Acquity, Sciex ExionLC).
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole (e.g., Sciex 6500, Waters Xevo TQ-S).
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions (Example):
-
Benazepril: Q1: 425.2 -> Q3: 351.2
-
Benazepril-d5 (from IS): Q1: 430.2 -> Q3: 356.2
-
Note: Actual transitions must be optimized experimentally.
-
5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio (Benazepril / Benazepril-d5 IS) against the nominal concentration of the calibration standards.
-
Apply a linear regression with 1/x² weighting. The correlation coefficient (r²) should be >0.99.
-
Quantify the unknown and QC samples by interpolating their peak area ratios from the calibration curve. The QC results must be within ±15% of their nominal value (±20% for the lower limit of quantification).
Conclusion
Benazepril tert-Butyl Ester-d5 is more than just a chemical reagent; it is an enabling tool for precision in pharmaceutical science. Its design as a stable, isotopically labeled internal standard directly addresses the inherent challenges of bioanalysis, mitigating variability from complex biological matrices and multi-step sample processing. By serving as a reliable proxy for the analyte, it ensures that quantitative LC-MS/MS data for Benazepril is accurate, reproducible, and compliant with the rigorous standards of drug development. The application of such standards is indispensable for generating the high-quality pharmacokinetic data needed to advance therapeutic candidates from the laboratory to the clinic.
References
-
Pediatric Oncall. (n.d.). Benazepril - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Drug Index. Retrieved from [Link]
-
Drugs.com. (2023, October 8). Benazepril: Package Insert / Prescribing Information / MOA. Retrieved from [Link]
-
PharmaCompass.com. (n.d.). Benazepril | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]
-
Mayo Clinic. (2023, December 1). Benazepril (oral route) - Side effects & dosage. Retrieved from [Link]
-
Powers, S., & Toth, P. (2024). Benazepril. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
New Drug Approvals. (2013, September 14). BENAZEPRIL HYDROCHLORIDE SYNTHESIS AND REVIEW. Retrieved from [Link]
-
DailyMed. (n.d.). Benazepril Hydrochloride Tablets, USP. U.S. National Library of Medicine. Retrieved from [Link]
- Google Patents. (n.d.). CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride.
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). benazepril | Ligand page. Retrieved from [Link]
-
van Griensven, J. M., Schoemaker, R. C., & Cohen, A. F. (1995). Pharmacokinetics and pharmacodynamics of benazepril hydrochloride in patients with major proteinuria. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benazepril. PubChem Compound Database. Retrieved from [Link]
-
Small Molecule Pathway Database (SMPDB). (2013, September 11). Benazepril Metabolism Pathway. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Benazepril tert-Butyl Ester-d5. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benazepril tert-Butyl Ester-d5. PubChem Compound Database. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
Yamada, T., Uchikata, T., & Sakamoto, S. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. PubMed. Retrieved from [Link]
-
Owen, L. J., & O'Halloran, S. (2009). Evaluation of a Deuterium-Labeled Internal Standard for the Measurement of Sirolimus by High-Throughput HPLC Electrospray Ionization Tandem Mass Spectrometry. ResearchGate. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Stability Indicating LC Method for the Estimation of Benazepril HCl and Hydrochlorthiazide in Pharmaceutical Dosage Form. Retrieved from [Link]
-
Biotech Hub Africa. (n.d.). Benazepril tert-Butyl Ester-d5 1 mg. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. scbt.com [scbt.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benazepril (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 6. benazepril | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Benazepril | C24H28N2O5 | CID 5362124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. SMPDB [smpdb.ca]
- 9. Benazepril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Benazepril - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 11. Benazepril | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 12. Benazepril Hydrochloride Tablets, USP [dailymed.nlm.nih.gov]
- 13. Benazepril: Package Insert / Prescribing Information / MOA [drugs.com]
- 14. newdrugapprovals.org [newdrugapprovals.org]
- 15. CN110835319A - Synthesis method of benazepril intermediate and benazepril hydrochloride - Google Patents [patents.google.com]
- 16. Benazepril tert-Butyl Ester-d5 | C28H36N2O5 | CID 71313623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
